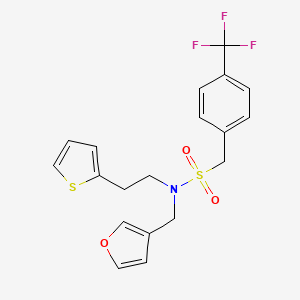![molecular formula C10H15BrO B2529721 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 3751-96-0](/img/structure/B2529721.png)
7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves multiple steps and various starting materials. For instance, a non-chiral analogue of 2-aminoadipic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate through a six-step process, which included a key step of double alkylation . Another synthesis pathway involved the reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.0^2,7]heptane with methyllithium, leading to different products based on the reagent used, suggesting the formation of a complex intermediate . Additionally, a bicyclic sulfonamide derivative was synthesized through a reaction involving benzenesulfonamide and camphene, with a proposed mechanism that includes the Wagner–Meerwein rearrangement .
Molecular Structure Analysis
X-ray analysis has been utilized to determine the molecular structure of related compounds. For example, the structure of 6-(bromomethyl)-1,2,4-trichloro-3-ethoxy-3,7,7-trimethoxybicyclo[2.2.1]heptane was elucidated, revealing the positioning of substituents and providing evidence for an endo-tram addition mechanism . The molecular geometry and electronic structure of 6,7-dimethyl-3-oxabicyclo[3.2.0]hepta-1,4,6-triene were analyzed using MNDO calculations and photoelectron spectroscopy, indicating olefinic or antiaromatic character .
Chemical Reactions Analysis
The reactivity of these compounds under various conditions has been studied. For instance, the electrophilic addition of bromine to dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate resulted in high yields of dibromide, and further bromination at high temperatures led to multiple products, including nonrearranged skeletons . The reactivity of the double bond in the cyclobutene subunit of 6,7-dimethyl-3-oxabicyclo[3.2.0]hepta-1,4,6-triene was highlighted, with expectations for electrophilic and nucleophilic reactions at this site .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The X-ray analysis of 6-(bromomethyl)-1,2,4-trichloro-3-ethoxy-3,7,7-trimethoxybicyclo[2.2.1]heptane provided insights into the conformation of the norbornane skeleton and the geometry of acetal groups, which are affected by the anomeric effect . The electronic structure analysis of 6,7-dimethyl-3-oxabicyclo[3.2.0]hepta-1,4,6-triene revealed a high degree of nucleophilic character, which is significant for understanding its reactivity .
Scientific Research Applications
Synthesis and Chemical Characterization
Synthetic Versatility : The compound 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one demonstrates its versatility in synthetic organic chemistry, serving as a key precursor in various synthetic pathways. For instance, it is a precursor for synthesizing 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, showcasing its utility in creating complex molecular structures from relatively simpler bicyclic systems (Kubyshkin, Mikhailiuk & Komarov, 2007).
Functional Monomer Development : This compound is instrumental in the synthesis of new monomers like 2-Acrylamido-7,7-dimethyl-1-sulfomethylbicyclo[2.2.1]heptane, which are essential in developing new polymeric materials with potential applications in various industries (Cha, 2014).
Molecular Structural Studies : The compound's derivatives are also used in studying molecular structures and conformational dynamics. For instance, the study of the compound (1R,4R)-1-(Hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one provided insights into intramolecular hydrogen bonding patterns and helped understand the spatial arrangement of such complex molecules (Gao, Tang & Zhao, 2006).
Application in Complex Syntheses and Molecular Transformations
Precursor in Acenes Synthesis : The compound is a vital precursor in synthesizing long acenes, important structures in organic electronics and photonics. A study described the medium-scale preparation of a tetraene derivative from a compound structurally similar to 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one, underscoring its importance in the synthesis of electronically significant molecules (Levet et al., 2020).
Creation of Bioactive Molecules : Derivatives of this compound are used as key intermediates in the synthesis of novel bioactive molecules. For instance, synthesizing 7-substituted 2-azabicyclo[2.2.1]heptanes from its analogues demonstrates the compound's potential in medicinal chemistry for creating new therapeutic agents (Malpass & White, 2004).
Stereochemistry and Molecular Transformation Studies : Studies on methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, similar in structure to 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one, provide valuable insights into the stereochemistry and stability of such molecules, which are crucial in understanding reaction mechanisms and designing drugs (Yuasa, Tsuruta & Yuasa, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXACTPHKLKJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CBr)CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

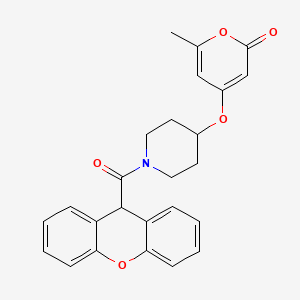
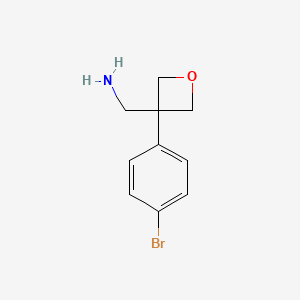
![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)
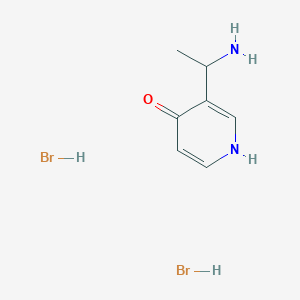
![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)
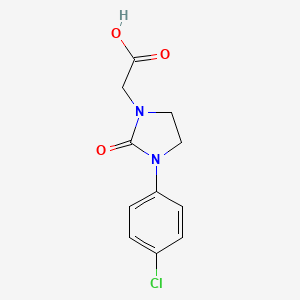
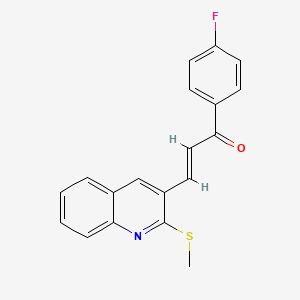
![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)
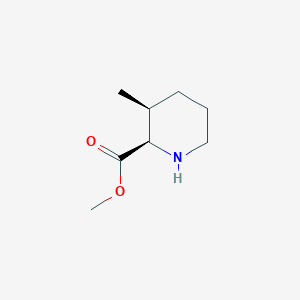
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)
